3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, utilizing automated systems to ensure consistency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share structural similarities with pyrazolo[1,5-a]pyrimidines and have been studied for their anticancer properties.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with significant applications in medicinal chemistry.
Uniqueness
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-13-17(22(28)25-18-6-4-5-7-19(18)29-3)12-27-21(24-13)20(14(2)26-27)15-8-10-16(23)11-9-15/h4-12H,1-3H3,(H,25,28) |
InChI Key |
BVELZQDYLWHVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3OC)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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